molecular formula C39H32BrN3O4S B11096424 ethyl (2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11096424
M. Wt: 718.7 g/mol
InChI Key: DCGOCNUUHHYXJM-WEMUVCOSSA-N
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Description

ETHYL 2-{(E)-1-[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-(2-METHOXY-1-NAPHTHYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that features multiple functional groups, including a bromophenyl group, a pyrrole ring, a naphthyl group, and a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include 4-bromobenzaldehyde, 2,5-dimethylpyrrole, and 2-methoxy-1-naphthaldehyde. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the pyrrole ring through condensation reactions.

    Cyclization: Formation of the thiazolopyrimidine core via cyclization reactions.

    Functional Group Modifications: Introduction of the ethyl ester group and other functional groups through various organic transformations.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of new groups to the existing structure.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

    Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biology, this compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicine, this compound may be investigated for its potential therapeutic applications, such as drug development for specific diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific applications. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thiazolopyrimidine derivatives or compounds with similar functional groups. Examples include:

    Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Pyrrole Derivatives: Compounds with similar pyrrole rings but different functional groups.

    Naphthyl Derivatives: Compounds with similar naphthyl groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its complex structure may confer unique properties that are not found in simpler compounds.

Properties

Molecular Formula

C39H32BrN3O4S

Molecular Weight

718.7 g/mol

IUPAC Name

ethyl (2E)-2-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C39H32BrN3O4S/c1-5-47-38(45)34-35(26-12-7-6-8-13-26)41-39-43(36(34)33-30-14-10-9-11-25(30)15-20-31(33)46-4)37(44)32(48-39)22-27-21-23(2)42(24(27)3)29-18-16-28(40)17-19-29/h6-22,36H,5H2,1-4H3/b32-22+

InChI Key

DCGOCNUUHHYXJM-WEMUVCOSSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)/C(=C\C5=C(N(C(=C5)C)C6=CC=C(C=C6)Br)C)/S2)C7=CC=CC=C7

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=C(N(C(=C5)C)C6=CC=C(C=C6)Br)C)S2)C7=CC=CC=C7

Origin of Product

United States

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